3-(4'-bromophenyl)-6-methoxycoumarin
CAS No.: 262591-02-6
Cat. No.: VC7912205
Molecular Formula: C16H11BrO3
Molecular Weight: 331.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 262591-02-6 |
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Molecular Formula | C16H11BrO3 |
Molecular Weight | 331.16 g/mol |
IUPAC Name | 3-(4-bromophenyl)-6-methoxychromen-2-one |
Standard InChI | InChI=1S/C16H11BrO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3 |
Standard InChI Key | NGYRACBRSBNLPU-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)Br |
Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)Br |
3-(4'-Bromophenyl)-6-methoxycoumarin is a synthetic organic compound belonging to the coumarin family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its molecular formula C16H11BrO3 and molecular weight of 331.16 g/mol .
Suppliers and Availability
The compound is available from several suppliers globally, including companies in China, with options for purchasing in various quantities .
Synthesis and Preparation
While specific synthesis methods for 3-(4'-bromophenyl)-6-methoxycoumarin are not detailed in the available literature, coumarin derivatives are generally synthesized through condensation reactions involving salicylic acid derivatives and appropriate aldehydes or ketones. The presence of a bromo substituent on the phenyl ring suggests a halogenation step in the synthesis process.
Biological Activities
Although specific biological activity data for 3-(4'-bromophenyl)-6-methoxycoumarin is limited, coumarin derivatives are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . The presence of a bromine atom and a methoxy group can influence the compound's biological activity, potentially enhancing its interaction with biological targets.
Research Findings
While direct research findings on 3-(4'-bromophenyl)-6-methoxycoumarin are scarce, related coumarin derivatives have shown promising results in various biological assays:
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Antioxidant Activity: Coumarins with halogen substituents have been found to exhibit significant antioxidant activity, which could be beneficial in reducing oxidative stress .
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Anti-Inflammatory Activity: Some coumarin derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes like soybean lipoxygenase .
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Anticancer Activity: Certain coumarins have shown antiproliferative effects on cancer cells, suggesting potential applications in cancer therapy .
Data Table: Biological Activities of Related Coumarin Derivatives
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